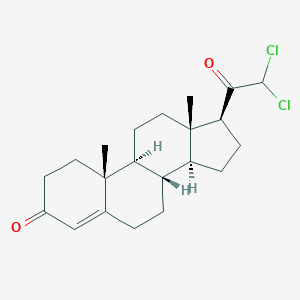
21,21-Dichloroprogesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21,21-Dichloroprogesterone (21,21-DCP) is a steroid hormone that is synthesized from progesterone. It is a synthetic progestin that has been used in scientific research for its ability to bind to progesterone receptors and elicit biological responses.
Mecanismo De Acción
21,21-Dichloroprogesterone binds to progesterone receptors and activates them, leading to downstream biological responses. The mechanism of action of 21,21-Dichloroprogesterone is similar to that of progesterone, which includes regulation of gene expression, inhibition of ovulation, and maintenance of pregnancy. 21,21-Dichloroprogesterone has been shown to have a higher affinity for progesterone receptors than progesterone itself, making it a useful tool for investigating the role of progesterone receptors in various biological processes.
Efectos Bioquímicos Y Fisiológicos
21,21-Dichloroprogesterone has been shown to have similar biochemical and physiological effects as progesterone. It has been shown to inhibit ovulation, promote the development of the endometrium, and maintain pregnancy. 21,21-Dichloroprogesterone has also been shown to have anti-inflammatory effects and to regulate the expression of genes involved in cell proliferation and differentiation. However, the effects of 21,21-Dichloroprogesterone may differ from those of progesterone in certain contexts, and further research is needed to fully understand its biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
21,21-Dichloroprogesterone has several advantages for lab experiments. It has a high affinity for progesterone receptors and elicits biological responses similar to those of progesterone. It is also stable and can be easily synthesized in the lab. However, there are also limitations to using 21,21-Dichloroprogesterone in lab experiments. It may have different effects than progesterone in certain contexts, and its use may not fully reflect the physiological effects of progesterone in vivo.
Direcciones Futuras
There are several future directions for research on 21,21-Dichloroprogesterone. One area of interest is the role of progesterone receptors in breast cancer and other hormone-related cancers. 21,21-Dichloroprogesterone has been shown to have anti-proliferative effects on breast cancer cells, and further research is needed to understand its potential as a therapeutic agent for hormone-related cancers. Another area of interest is the development of selective progesterone receptor modulators (SPRMs) based on the structure of 21,21-Dichloroprogesterone. SPRMs have potential as a new class of drugs for the treatment of reproductive disorders and other conditions related to progesterone signaling.
Conclusion:
21,21-Dichloroprogesterone is a synthetic progestin that has been used in scientific research to investigate the role of progesterone receptors in various biological processes. It has a high affinity for progesterone receptors and elicits biological responses similar to those of progesterone. 21,21-Dichloroprogesterone has several advantages for lab experiments, but there are also limitations to its use. Future research on 21,21-Dichloroprogesterone may lead to new insights into the role of progesterone in health and disease, and the development of new therapies based on its structure.
Métodos De Síntesis
21,21-Dichloroprogesterone is synthesized from progesterone through a series of chemical reactions. The first step involves the conversion of progesterone to 11α-hydroxyprogesterone using a chemical reagent such as sodium periodate. The 11α-hydroxyprogesterone is then chlorinated at the 21 and 21' positions using thionyl chloride. The resulting product is 21,21-Dichloroprogesterone.
Aplicaciones Científicas De Investigación
21,21-Dichloroprogesterone has been used in scientific research as a tool to investigate the role of progesterone receptors in various biological processes. It has been shown to bind to progesterone receptors with high affinity and elicit biological responses similar to those of progesterone. 21,21-Dichloroprogesterone has been used to study the effects of progesterone on the female reproductive system, including ovulation, implantation, and pregnancy. It has also been used to investigate the role of progesterone in breast cancer and other hormone-related cancers.
Propiedades
Número CAS |
117038-59-2 |
|---|---|
Nombre del producto |
21,21-Dichloroprogesterone |
Fórmula molecular |
C21H28Cl2O2 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-(2,2-dichloroacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h11,14-17,19H,3-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1 |
Clave InChI |
FDEHPBNJFZBCBX-GQDVPIKJSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CCC4=CC(=O)CC[C@]34C |
SMILES |
CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C |
Sinónimos |
21,21-DCP 21,21-dichloroprogesterone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



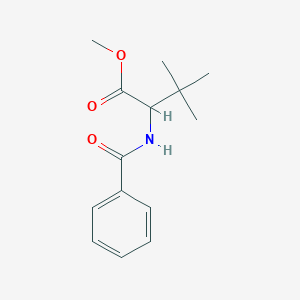
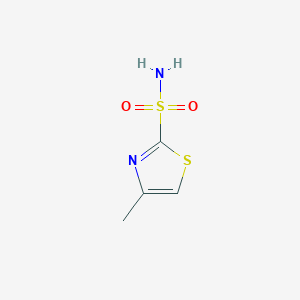

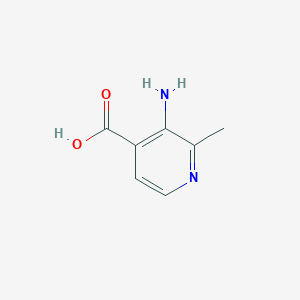
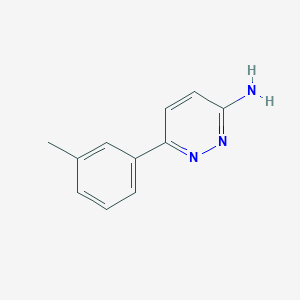
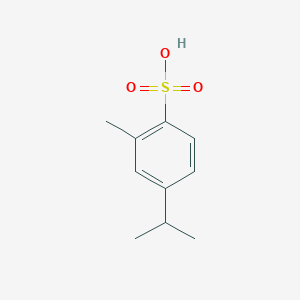
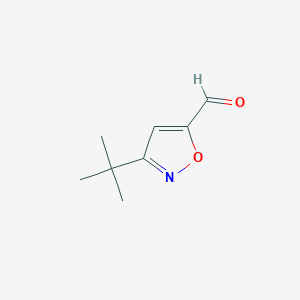
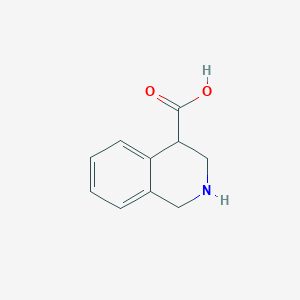
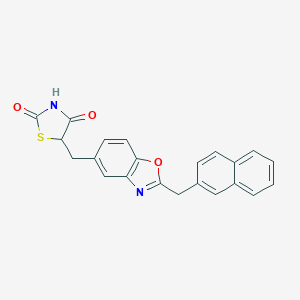
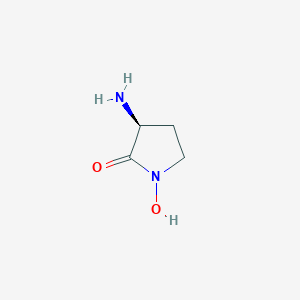

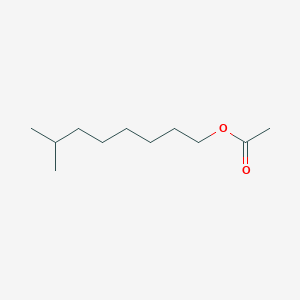
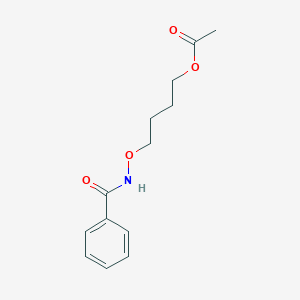
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)